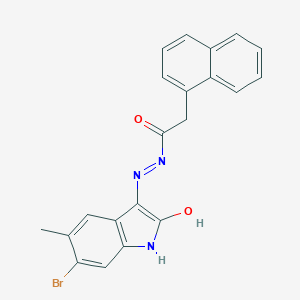

![molecular formula C23H19ClN2O3S2 B467281 N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide CAS No. 497090-11-6](/img/structure/B467281.png)

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide” is an organic compound. It contains a sulfonamide group, which is an organosulfur group with the structure R−S(=O)2−NR2. It consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The molecular formula of the compound is C22H22N2O3S .

Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, a sulfonyl group, and an amine group. The sulfonyl group is connected to the benzothiophene ring via an amide linkage .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkyl sulfonamides can be deprotonated at carbon. Aryl sulfonamides undergo ortho-lithiation .Applications De Recherche Scientifique

Synthesis and Anticancer Evaluation

A study by Ravichandiran et al. (2019) demonstrates the synthesis of phenylaminosulfanyl-1,4-naphthoquinone derivatives, evaluating their cytotoxic activity against human cancer cell lines, including A549, HeLa, and MCF-7. Compounds synthesized showed potent cytotoxic activity, particularly compounds demonstrating remarkable cytotoxic activity with low toxicity in normal human kidney HEK293 cells. The mechanism explored revealed these compounds induce apoptosis and arrest the cell cycle at the G1 phase, suggesting their potential as anticancer agents Ravichandiran et al., 2019.

Antimicrobial Activity

The study by Vasu et al. (2003) on two thiophene-3-carboxamide derivatives showed antibacterial and antifungal activities. The structural analysis revealed specific molecular conformations contributing to their biological activity, providing insights into the design of new antimicrobial agents Vasu et al., 2003.

Synthesis of Optically Active β-Amino Acid Derivatives

Foresti et al. (2003) described the synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes, leading to the production of β-hydroxy-α-amino acid and α,β-diamino acid esters. These amino acid derivatives are crucial for preparing biologically active compounds, indicating the compound's role in synthesizing key molecular building blocks Foresti et al., 2003.

Development of Novel Polymers

Research by Mehdipour‐Ataei et al. (2004) introduced a novel diamine with built-in sulfone, ether, and amide structure for the synthesis of thermally stable polyimides. These polymers, characterized by their thermal stability and properties, highlight the compound's application in creating advanced materials Mehdipour‐Ataei et al., 2004.

Membrane Technology for Amino Acid Separation

A study by Reddy et al. (1996) on the concentration and separation of amino acids in organic solvents using reverse osmosis membranes demonstrated the compound's utility in membrane technology. This application is crucial for pharmaceutical and biochemical processes, underscoring its versatility in scientific research Reddy et al., 1996.

Propriétés

IUPAC Name |

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3-chloro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S2/c1-26(15-16-7-3-2-4-8-16)31(28,29)18-13-11-17(12-14-18)25-23(27)22-21(24)19-9-5-6-10-20(19)30-22/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFHWCTZTUADSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-1-benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B467204.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B467206.png)

![N-benzyl-4-[(4-hydroxy-3-methoxybenzylidene)amino]-N-methylbenzenesulfonamide](/img/structure/B467265.png)

![3-({4-[Benzyl(methyl)sulfamoyl]phenyl}carbamoyl)propanoic acid](/img/structure/B467269.png)

![4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide](/img/structure/B467311.png)

![N-(5-methyl-3-isoxazolyl)-4-({[(1-naphthylacetyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B467338.png)

![Methyl 4-[({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)amino]-4-oxobutanoate](/img/structure/B467382.png)

![4-[({[4-(Pyrrolidin-1-ylsulfonyl)anilino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B467402.png)

![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)

![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)

![N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B467430.png)

![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]thiophene-2-carboxamide](/img/structure/B467434.png)